molecular formula C7H12N2OS B3268862 (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol CAS No. 497855-87-5

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol

Cat. No.: B3268862
CAS No.: 497855-87-5
M. Wt: 172.25 g/mol
InChI Key: NBPSHCXLWHKVOF-UHFFFAOYSA-N
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Description

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula C7H12N2OS. It is characterized by the presence of an imidazole ring, a mercapto group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Ethers, esters.

Scientific Research Applications

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-(hydroxymethyl)-3-propyl-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-2-3-9-6(5-10)4-8-7(9)11/h4,10H,2-3,5H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPSHCXLWHKVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CNC1=S)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184692
Record name 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497855-87-5
Record name 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497855-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol
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(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol
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(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol
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Reactant of Route 6
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